molecular formula C8H17NO B1426044 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine CAS No. 1354963-76-0

3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Cat. No. B1426044
M. Wt: 143.23 g/mol
InChI Key: ZJYFCPQNVXGOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is a chemical compound with the molecular formula C8H17NO . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine consists of a cyclobutane ring, which is a four-membered carbon ring, with three methyl groups (CH3), an amine group (NH2), and a methoxy group (OCH3) attached .

Scientific Research Applications

Synthesis of Heterocycles

A study by Gebert et al. (2003) explored the use of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine in the synthesis of spirocyclic 1,3-thiazolidines via [2 + 3]-cycloaddition. This process involves the formation of reactive azomethine ylides intercepted by cyclic thioketones, a key step in synthesizing heterocyclic compounds (Gebert, Linden, Mlostoń, & Heimgartner, 2003).

Chemical Reactions with Excited State Compounds

Gassman and Carroll (1986) studied the reaction of 1,2,2-trimethylbicyclo[1.1.0]butane with excited state 1-cyanonaphthalene. This reaction in methanol produced derivatives including 1-methoxy-2,2,3-trimethylcyclobutane, demonstrating the compound's role in complex chemical transformations (Gassman & Carroll, 1986).

Heterocyclization Reactions

Aquino et al. (2015) described a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through heterocyclization reactions involving compounds similar to 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine. This method demonstrates the versatility of these types of compounds in synthesizing a range of heterocyclic structures (Aquino et al., 2015).

Synthesis of Aminocyclobutane Derivatives

Rammeloo, Stevens, and de Kimpe (2002) researched the synthesis of 2,4-methanoproline analogues, a process involving compounds related to 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine. Their study highlights the synthetic utility of such compounds in creating aminocyclobutane derivatives (Rammeloo, Stevens, & de Kimpe, 2002).

Crosslinking Reactions in Bioorganic Synthesis

Hosmane et al. (1990) demonstrated the use of a compound similar to 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine in bioorganic synthesis as a crosslinking reagent. This showcases the compound's potential in bioorganic chemistry, particularly in the formation of complex molecular structures (Hosmane, Bertha, Siriwardane, & Hosmane, 1990).

Safety And Hazards

The safety information for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

3-methoxy-2,2,3-trimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)6(9)5-8(7,3)10-4/h6H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYFCPQNVXGOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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